![molecular formula C11H9N3O3 B2430784 3-[(1H-Indazol-5-yl)carbamoyl]prop-2-ensäure CAS No. 332033-19-9](/img/structure/B2430784.png)
3-[(1H-Indazol-5-yl)carbamoyl]prop-2-ensäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid is a chemical compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
Wissenschaftliche Forschungsanwendungen
3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: It is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
Target of Action
The primary targets of 3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of CHK1, CHK2, and SGK . This interaction results in the alteration of the normal function of these kinases, potentially leading to the disruption of cell cycle progression and DNA damage response .
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation and DNA damage response . The downstream effects of these alterations can lead to cell cycle arrest, apoptosis, or other forms of cell death .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular context. In cells with dysregulated CHK1, CHK2, or SGK activity, the compound may induce cell cycle arrest or cell death . In normal cells, the effects may be less pronounced.
Vorbereitungsmethoden
The synthesis of 3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-indazole-5-carboxylic acid.
Formation of Carbamoyl Intermediate: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia (NH3) or an amine.
Coupling with Prop-2-enoic Acid: The carbamoyl intermediate is then coupled with prop-2-enoic acid under conditions that promote the formation of the desired product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbamoyl or prop-2-enoic acid groups.
Substitution: The indazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens (e.g., chlorine, bromine) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indazole or prop-2-enoic acid groups.
Vergleich Mit ähnlichen Verbindungen
3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: Similar in structure but lacks the prop-2-enoic acid group, leading to different biological activities.
1H-indazole-5-carboxamide: Contains a carboxamide group instead of the carbamoyl linkage, resulting in variations in its chemical reactivity and biological properties.
1H-indazole-7-carboxylic acid: The position of the carboxylic acid group on the indazole ring affects its reactivity and interactions with biological targets.
The uniqueness of 3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid lies in its specific structure, which combines the indazole moiety with a prop-2-enoic acid group, providing a distinct set of chemical and biological properties.
Biologische Aktivität
3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activity, particularly in relation to cell cycle regulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indazole moiety linked to a prop-2-enoic acid group through a carbamoyl functional group. This unique structure allows it to interact with various biological targets, primarily kinases involved in cell cycle regulation.
Targets of Action:
The primary targets of 3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid include:
- CHK1 and CHK2 Kinases : These are crucial for DNA damage response and cell cycle checkpoint control.
- SGK (serum/glucocorticoid-regulated kinase) : Involved in cellular responses to stress and growth factors.
Mode of Action:
The compound acts by inhibiting the activity of these kinases, leading to alterations in cell cycle progression. Specifically, it can induce:
- Cell Cycle Arrest : Particularly in cells with dysregulated CHK1 or CHK2 activity.
- Apoptosis : In certain contexts, the inhibition may lead to programmed cell death, especially in cancerous cells.
Cell Cycle Regulation
Research indicates that 3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid can effectively regulate the cell cycle by modulating the activity of key kinases. For instance, studies have shown that treatment with this compound results in significant G2/M phase arrest in various cancer cell lines, suggesting its potential as an anti-cancer agent.
Case Studies
- Cancer Cell Lines : In vitro studies using breast cancer (MCF7) and colon cancer (HCT116) cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptosis.
- Inflammation Models : The compound has also been evaluated for its anti-inflammatory properties. In murine models of inflammation, administration resulted in decreased levels of pro-inflammatory cytokines, suggesting a broader therapeutic potential beyond oncology.
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid, it is useful to compare it with other indazole derivatives:
Compound Name | Key Features | Biological Activity |
---|---|---|
1H-indazole-3-carboxylic acid | Lacks prop-2-enoic acid group | Limited anti-cancer activity |
1H-indazole-5-carboxamide | Contains amide instead of carbamoyl group | Different reactivity; less potent |
1H-indazole-7-carboxylic acid | Positioning affects interactions with biological targets | Varies widely based on structure |
Eigenschaften
IUPAC Name |
(E)-4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(3-4-11(16)17)13-8-1-2-9-7(5-8)6-12-14-9/h1-6H,(H,12,14)(H,13,15)(H,16,17)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYKRLGZRDUUHW-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.